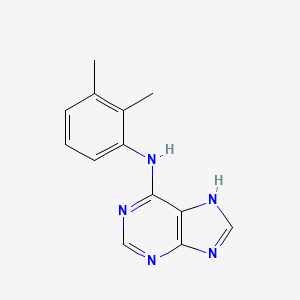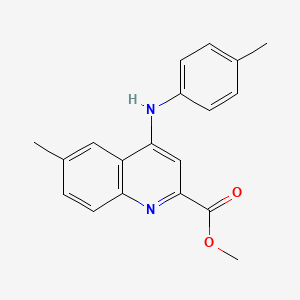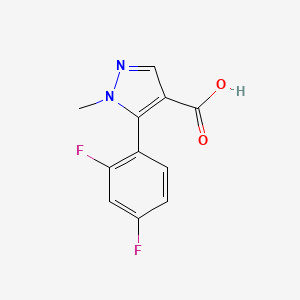
5-(2,4-Difluorophenyl)-1-methylpyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(2,4-Difluorophenyl)-1-methylpyrazole-4-carboxylic acid” is a complex organic compound. The presence of the pyrazole group (a five-membered ring with two nitrogen atoms) and carboxylic acid group suggests that it might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a difluorophenyl group, and a carboxylic acid group. These functional groups would likely confer specific physical and chemical properties to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For example, similar compounds like 2,5-Difluorophenylboronic acid have a molecular weight of 157.911 Da .Aplicaciones Científicas De Investigación
Corrosion Inhibition
One significant application is in the field of corrosion inhibition. Pyrazole derivatives, including compounds structurally related to 5-(2,4-Difluorophenyl)-1-methylpyrazole-4-carboxylic acid, have been studied for their effectiveness in protecting metals against corrosion. For instance, pyranopyrazole derivatives have shown high efficiency as corrosion inhibitors for mild steel in acidic solutions, highlighting the potential of similar compounds in corrosion protection strategies (Yadav et al., 2016).
Anticonvulsant Activity
Another application area is in medicinal chemistry, where related pyrazole compounds have been synthesized and tested for anticonvulsant activity. The research into these compounds offers insights into the potential therapeutic uses of 5-(2,4-Difluorophenyl)-1-methylpyrazole-4-carboxylic acid derivatives, with some showing promising results in preclinical models (Unverferth et al., 1998).
Material Science
In material science, research on pyrazole and its derivatives, including those structurally akin to 5-(2,4-Difluorophenyl)-1-methylpyrazole-4-carboxylic acid, has been conducted to explore their properties and applications. Studies have focused on the adsorption mechanisms of these compounds on various surfaces and their potential use in creating new materials with desired characteristics (Lagrenée et al., 2002).
Biochemical Applications
On a biochemical level, research into compounds related to 5-(2,4-Difluorophenyl)-1-methylpyrazole-4-carboxylic acid has shed light on their potential effects on adipose tissue metabolism and other biological processes. This includes the inhibition of lipolysis and effects on glucose metabolism, which could have implications for the treatment of metabolic disorders (Froesch et al., 1967).
Safety and Hazards
Propiedades
IUPAC Name |
5-(2,4-difluorophenyl)-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c1-15-10(8(5-14-15)11(16)17)7-3-2-6(12)4-9(7)13/h2-5H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYDTAFZPMLFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Difluorophenyl)-1-methylpyrazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole](/img/structure/B2878552.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2878554.png)
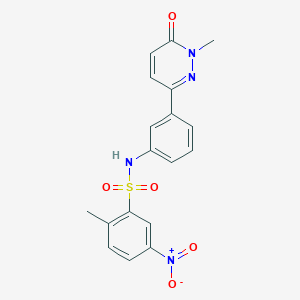
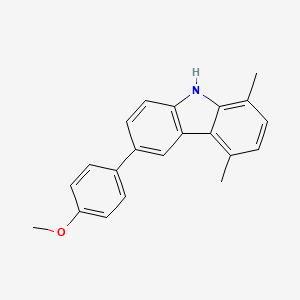
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2878560.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2878562.png)
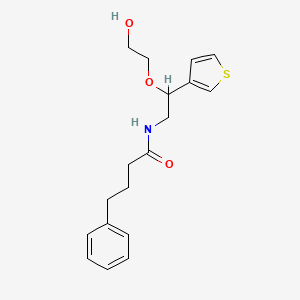
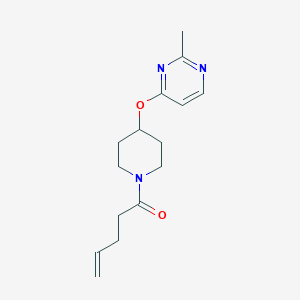
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide](/img/structure/B2878566.png)
![2-methoxyethyl N-[[3-chloro-4-(4-chlorophenoxy)phenyl]carbamothioyl]carbamate](/img/structure/B2878567.png)
